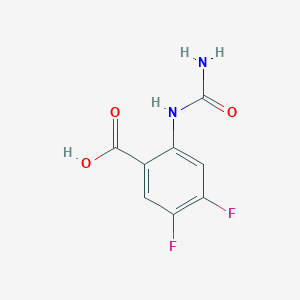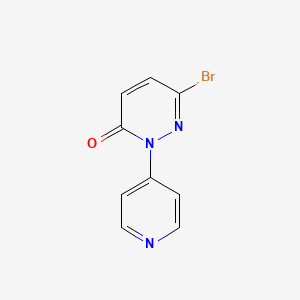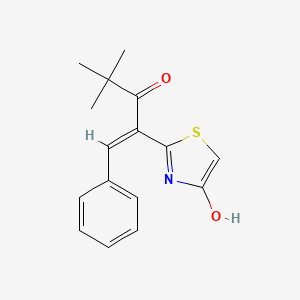
(1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one is a complex organic compound that features a thiazole ring, a phenyl group, and a pentenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4,4-dimethyl-1-phenyl-1-penten-3-one with 2-aminothiazole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bond in the pentenone moiety can be reduced to form a saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).
Major Products Formed
Oxidation: Formation of 2-(4-oxo-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenyl-1-penten-3-one.
Reduction: Formation of 2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpentan-3-one.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Hydroxy-1,3-thiazol-2-yl)-1-phenylethan-1-one: Similar structure but lacks the pentenone moiety.
2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide: Contains a thioamide group instead of the pentenone and phenyl groups.
Uniqueness
(1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one is unique due to its combination of a thiazole ring, a phenyl group, and a pentenone moiety
特性
IUPAC Name |
(Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-16(2,3)14(19)12(15-17-13(18)10-20-15)9-11-7-5-4-6-8-11/h4-10,18H,1-3H3/b12-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPKDGIDZZTWHO-XFXZXTDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=CC=C1)C2=NC(=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/C1=CC=CC=C1)/C2=NC(=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
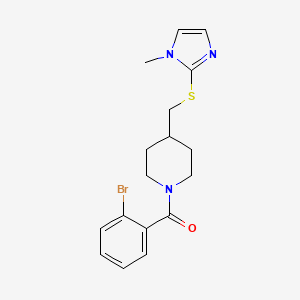
![N1-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2371341.png)
![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2371342.png)
![Ethyl 2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2371343.png)
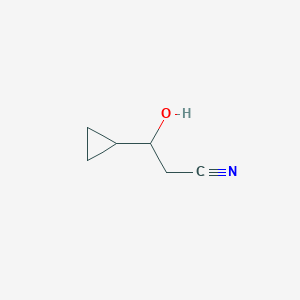
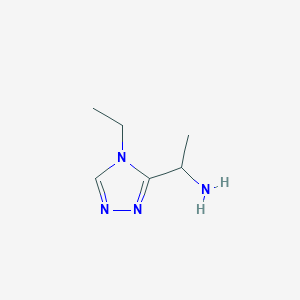
![7-butyl-5-(ethylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2371348.png)
![2-[(3S)-oxolan-3-yl]oxyacetic acid](/img/structure/B2371349.png)
![2-[4-(1-Aminoethyl)phenyl]-4-methyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2371351.png)
![3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B2371352.png)
![N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2371353.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-2-ethoxyacetamide](/img/structure/B2371355.png)
